molecular formula C26H20BrNO5 B10886515 2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide

2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B10886515
M. Wt: 506.3 g/mol
InChI Key: OOXXMWBSTKOIRX-UHFFFAOYSA-N
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Description

2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenoxy group, a methoxy group, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including bromination, condensation, and acylation reactions. The starting materials often include 2-bromo-4-methoxyphenol and 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures, specific pH levels, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroxy or amine derivatives

Scientific Research Applications

2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20BrNO5

Molecular Weight

506.3 g/mol

IUPAC Name

2-[2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H20BrNO5/c1-15-7-9-17(10-8-15)28-23(29)14-33-26-21(27)12-16(13-22(26)32-2)11-20-24(30)18-5-3-4-6-19(18)25(20)31/h3-13H,14H2,1-2H3,(H,28,29)

InChI Key

OOXXMWBSTKOIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=C3C(=O)C4=CC=CC=C4C3=O)OC

Origin of Product

United States

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